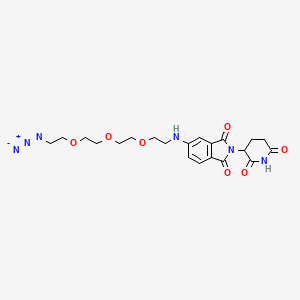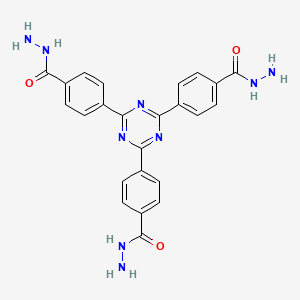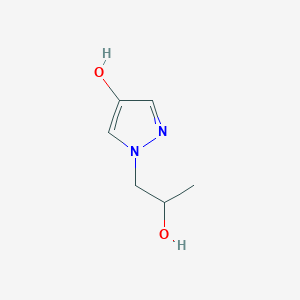
Pomalidomide-5'-PEG3-C2-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-5’-PEG3-C2-azide: is a synthetic compound that belongs to the class of protein degrader building blocks. It is used primarily in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5’-PEG3-C2-azide involves multiple steps, starting with the preparation of the Pomalidomide core structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Pomalidomide-5’-PEG3-C2-azide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as automated synthesis platforms may be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide-5’-PEG3-C2-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts, alkyne-containing molecules, and organic solvents.
SPAAC Reactions: DBCO or BCN-containing molecules, typically performed in aqueous or organic solvents
Major Products: The major products formed from these reactions are conjugates that link Pomalidomide-5’-PEG3-C2-azide to various target molecules, facilitating targeted protein degradation .
Aplicaciones Científicas De Investigación
Chemistry: Pomalidomide-5’-PEG3-C2-azide is used as a building block in the synthesis of PROTACs, enabling the study of targeted protein degradation mechanisms .
Biology: In biological research, this compound is employed to investigate the role of specific proteins in cellular processes by selectively degrading them .
Medicine: Pomalidomide-5’-PEG3-C2-azide has potential therapeutic applications in the treatment of diseases such as cancer, where targeted protein degradation can be used to eliminate disease-causing proteins .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly in the creation of novel therapeutics based on PROTAC technology .
Mecanismo De Acción
Pomalidomide-5’-PEG3-C2-azide exerts its effects by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG3 linker and azide group facilitate the conjugation of Pomalidomide-5’-PEG3-C2-azide to various target ligands, enhancing its versatility in targeted protein degradation applications .
Comparación Con Compuestos Similares
- Pomalidomide-PEG2-azide
- Pomalidomide-PEG4-azide
- Pomalidomide-PEG5-azide
- Pomalidomide-PEG6-azide
Comparison: Pomalidomide-5’-PEG3-C2-azide is unique due to its specific PEG3 linker length and the presence of the azide group, which allows for efficient click chemistry reactions. Compared to other similar compounds, it offers a balance between linker length and functional group reactivity, making it a versatile tool in the synthesis of PROTACs .
Propiedades
Fórmula molecular |
C21H26N6O7 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H26N6O7/c22-26-24-6-8-33-10-12-34-11-9-32-7-5-23-14-1-2-15-16(13-14)21(31)27(20(15)30)17-3-4-18(28)25-19(17)29/h1-2,13,17,23H,3-12H2,(H,25,28,29) |
Clave InChI |
GDCUSYFJBZHHCO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)


![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
![(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B14777134.png)





